molecular formula C13H16N2O3S B288435 ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

Cat. No. B288435
M. Wt: 280.34 g/mol
InChI Key: GMMNQIHZCWYAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether, also known as E404, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is not fully understood. It is believed to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and has been used in the treatment of infections. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been shown to have anti-inflammatory properties, and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in lab experiments is its antibacterial and antifungal properties. This makes it useful in the development of new drugs and in the treatment of infections. However, one limitation of using ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether is its toxicity. It has been shown to be toxic to certain cells, and caution should be taken when handling it in the lab.

Future Directions

There are several future directions for the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether in scientific research. One direction is the development of new drugs based on ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether. Its antibacterial and antifungal properties make it a promising candidate for the development of new antibiotics and antifungal agents. Another direction is the use of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether as a fluorescent probe for the detection of amyloid fibrils. This could lead to the development of new diagnostic tools for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action of ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether and its potential use in the treatment of other diseases.

Synthesis Methods

Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether can be synthesized using a two-step process. In the first step, 4-methyl-1H-imidazole-5-carboxylic acid is reacted with thionyl chloride to form 4-methyl-1H-imidazole-5-carbonyl chloride. In the second step, 4-methyl-2-[(4-methyl-1H-imidazol-1-yl) sulfonyl]phenol is reacted with ethylamine and the resulting product is ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether.

Scientific Research Applications

Ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has been used in various scientific research applications. It has been shown to have antibacterial and antifungal properties, and has been used in the development of new drugs. ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether has also been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with diseases such as Alzheimer's and Parkinson's.

properties

Product Name

ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-4-methylimidazole

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)7-13(12)19(16,17)15-8-11(3)14-9-15/h5-9H,4H2,1-3H3

InChI Key

GMMNQIHZCWYAID-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=C(N=C2)C

Origin of Product

United States

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